![molecular formula C20H22N4O2S2 B14331512 N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide CAS No. 111416-65-0](/img/structure/B14331512.png)
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide is a synthetic thiourea derivative known for its potential antifungal properties. This compound has been studied for its interaction with various biological systems, particularly in the context of antifungal therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide typically involves the condensation of benzoyl isothiocyanate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiourea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzamides or thioureas.
Applications De Recherche Scientifique
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiourea derivatives.
Biology: Studied for its antifungal properties, particularly against Cryptococcus neoformans.
Industry: Possible applications in the development of antifungal coatings and materials.
Mécanisme D'action
The mechanism of action of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell death. It may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(butylcarbamothioyl)benzamide: Another thiourea derivative with similar antifungal properties.
Benzamide: A simpler compound with various biological activities.
Thiourea: A basic structure that forms the core of many thiourea derivatives.
Uniqueness
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide stands out due to its specific structure, which enhances its antifungal activity. The presence of both benzoyl and thiourea groups contributes to its unique mechanism of action and broad-spectrum antifungal properties .
Propriétés
Numéro CAS |
111416-65-0 |
|---|---|
Formule moléculaire |
C20H22N4O2S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide |
InChI |
InChI=1S/C20H22N4O2S2/c25-17(15-9-3-1-4-10-15)23-19(27)21-13-7-8-14-22-20(28)24-18(26)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,21,23,25,27)(H2,22,24,26,28) |
Clé InChI |
YXJWYSJVAONOIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NCCCCNC(=S)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


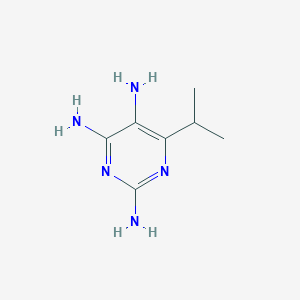
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
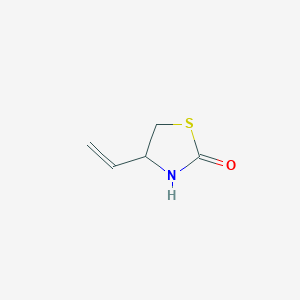
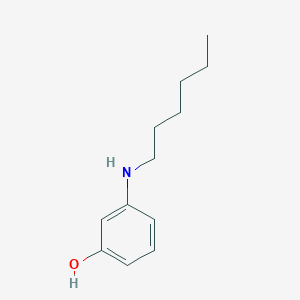
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
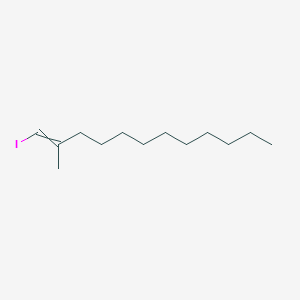
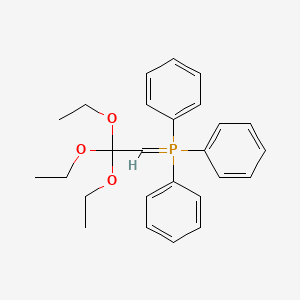
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
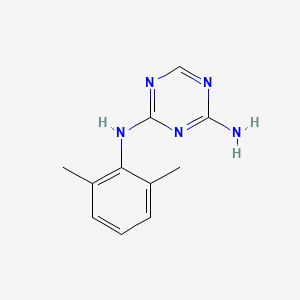
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
